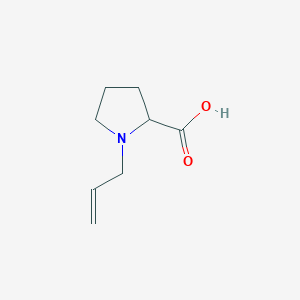

1-Allylpyrrolidine-2-carboxylic acid

説明

1-Allylpyrrolidine-2-carboxylic acid is a compound that can be associated with the field of organic chemistry, particularly in the synthesis and study of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, and its derivatives are of interest due to their presence in various natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be complex, involving multiple steps and catalysis. For instance, the stereoselective allylic alkylation of 1-pyrroline-5-carboxylic esters has been achieved using a Pd/Cu dual catalysis system, which suggests the importance of nucleophilic attack and the cooperative action of chiral reactive species for high reactivity and enantioselectivity . Another approach involves the asymmetric allylboration of glutaldehyde followed by aminocyclization and carbamation to prepare C2-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester, which serves as a chiral building block for piperidine-related alkaloids .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is crucial for their reactivity and the formation of desired products. The presence of a quaternary stereogenic center in 3,4-2H-pyrrole derivatives synthesized from 1-pyrroline-5-carboxylic esters indicates the complexity and specificity of the molecular structure . The C2-symmetric nature of the 2,6-diallylpiperidine carboxylic acid methyl ester also highlights the importance of molecular symmetry in the synthesis of chiral compounds .

Chemical Reactions Analysis

Pyrrolidine derivatives undergo various chemical reactions, including allylation, decarboxylation, and iodination. The tandem radical decarboxylation-oxidation of amino acids is a method for generating N-acyliminium ions, which can be trapped by nucleophiles, leading to the synthesis of pyrrolidine derivatives . Additionally, oxidative decarboxylation followed by β-iodination of amino acids has been used to synthesize 2,3-disubstituted pyrrolidines and piperidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. For example, the use of L-Pyrrolidine-2-carboxylic acid sulfate (LPCAS), a Brønsted acidic ionic liquid, has been shown to promote the synthesis of 14-aryl-14H-dibenzo[a,j] xanthenes under solvent-free conditions, indicating the role of acidity in facilitating reactions . The recurrence of carboxylic acid-pyridine supramolecular synthons in crystal structures of some pyrazinecarboxylic acids demonstrates the significance of hydrogen bonding and molecular interactions in determining the solid-state properties of these compounds .

科学的研究の応用

Synthesis of Medical Imaging Agents

1-Allylpyrrolidine-2-carboxylic acid derivatives have been utilized in the synthesis of medical imaging agents. For instance, a study demonstrated the synthesis of a precursor for 18F-Fallypride, an important compound used in positron emission tomography (PET) imaging, starting from 2-hydroxy-3-methoxybenzoic acid methyl ester and undergoing several chemical transformations including allylation and amidation (X. Jing, 2004).

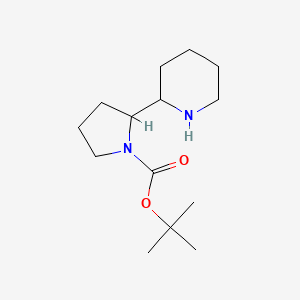

Development of Chiral Building Blocks

1-Allylpyrrolidine-2-carboxylic acid derivatives are valuable in the synthesis of chiral building blocks for alkaloids. A novel C2-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester, synthesized from glutaldehyde, aminocyclization, and carbamation, serves as a promising chiral building block for piperidine-related alkaloids (H. Takahata, Yukako Saito, Motohiro Ichinose, 2006).

Chemical Reactivity Studies

The compound has been studied for its reactivity, especially in the context of allylsilanes. Research shows that pyrrolidinoallylsilanes, derived from allylpyrrolidine, exhibit distinctive reactivity patterns towards electrophiles, leading to various chemically significant products (R. J. P. Corriu, V. Huynh, J. J. E. Moreau, 1983).

Synthetic Pathways for Alkaloids

The compound plays a role in the synthesis of various alkaloids. A study highlights its use in tandem radical decarboxylation-oxidation of amino acids, demonstrating a method for generating N-acyliminium ions, which are crucial intermediates in synthesizing complex alkaloid structures (Boto, Hernandez, Suarez, 2000).

Applications in Organometallic Chemistry

Its derivatives are explored in organometallic chemistry for developing new synthetic pathways. One study elaborates on the preparation of carboxylic acid 1-alkene-4-yl and 1-alkyne-4-yl esters through transalkoxylation reactions, showcasing the versatility of these compounds in synthetic chemistry (A. Boaretto, D. Marton, G. Tagliavini, 1985).

特性

IUPAC Name |

1-prop-2-enylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-2-5-9-6-3-4-7(9)8(10)11/h2,7H,1,3-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGFGDKIOOAKNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585596 | |

| Record name | 1-Prop-2-en-1-ylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Allylpyrrolidine-2-carboxylic acid | |

CAS RN |

678988-13-1 | |

| Record name | 1-Prop-2-en-1-ylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-Bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B1285861.png)